molecular formula C13H13NO2 B2560369 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid CAS No. 26088-66-4

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Cat. No. B2560369
CAS RN: 26088-66-4
M. Wt: 215.252
InChI Key: CGJLAUQMHSAAMY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid” can be represented by the InChI string: InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2 .


Chemical Reactions Analysis

Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid” are influenced by their functional groups. The presence of the oxo group can increase the compound’s polarity, potentially affecting its solubility in various solvents.

Scientific Research Applications

Organocatalysis and Atropisomer Synthesis

  • Application : Researchers have developed the first organocatalytic synthesis of 2,3,4,9-tetrahydro-1H-carbazole embedded styrene atropisomers. These styrene derivatives were isolated with good to high yields and high diastereoselectivities. Chiral catalysts achieved moderate enantioselectivities .

Steroid Sulfatase Inhibition

  • Application : Derivatives of 1,2,3,4-tetrahydrocarbazole were synthesized and evaluated in vitro for their steroid sulfatase inhibiting properties. The enzymatic test measured the inhibition of p-nitrocatechol sulfate formation. These derivatives show potential as inhibitors .

Gas Chromatography (GC) Applications

Oxidation Reactions

Safety and Hazards

Safety information for “2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid” includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJLAUQMHSAAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Synthesis routes and methods I

Procedure details

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester (34.5 g, 142 mol) was dissolved in 375 mL of THF. Lithium hydroxide hydrate (23.8 g, 566 mmol) was added. The mixture was stirred at room temperature 48 h, at which time TLC showed complete consumption of starting ester. The mixture was acidified with 1 N HCl and was extracted with ethyl acetate. The organic layer was washed with brine, then was dried over sodium sulfate, filtered, and concentrated in vacuo to afford 30.4 g (99%) of the title compound.
Quantity
34.5 g
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 4-oxo-cyclohexanecarboxylic acid (4.05 g, 28.5 mmol) and phenylhydrazine hydrochloride (4.12 g, 28.5 mmol) in EtOH (200 ml) is stirred at reflux for 3 h. Then, the solvent is evaporated and the residue is dissolved in boiling toluene. Precipitating ammonium chloride is filtered off and the clear filtrate is cooled to rt. The resulting precipitate is filtered and tried under high vacuum to give pure subtitle compound as a white solid (5.16 g) in 84% yield. tR (LC-3) 2.21 min; ESI-MS (positive ion): m/z 216.30 [M+H]+(calcd 215.09 for C13H13NO2). 1H-NMR (CDCl3): 2.01 (m, 1H); 2.28 (m, 1H); 2.83 (m, 4H); 3.04 (dd, J=14.8 Hz, 4.7 Hz, 1H); 7.02 (m, 2H); 7.19 (d, J=7.2 Hz, 1H); 7.38 (d, J=7.0 Hz, 1H); 7.63 (s br, 1H).
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
84%

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